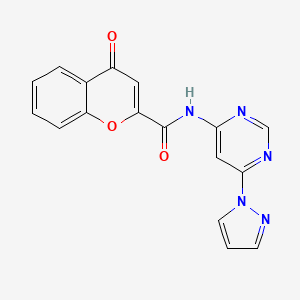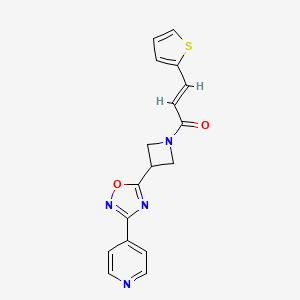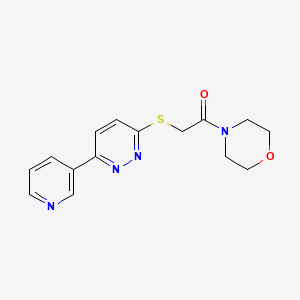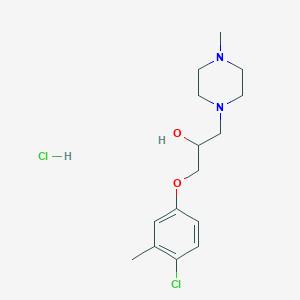
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the coupling of pyrazole and pyrimidine derivatives. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives including hydrazones, pyrazoles, and oxadiazole-2-thiol .Chemical Reactions Analysis
While specific chemical reactions involving “N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-oxo-4H-chromene-2-carboxamide” are not available, similar compounds have been synthesized through reactions with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a predicted boiling point of 492.7±35.0 °C, a predicted density of 1.38±0.1 g/cm3, and a predicted pKa of 5.08±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, including structures similar to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-oxo-4H-chromene-2-carboxamide, for their potential as anticancer and anti-5-lipoxygenase agents. The synthesized compounds were evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. The study's findings contribute to understanding the structure-activity relationships of these compounds, highlighting their potential in therapeutic applications (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
Banothu et al. (2013) reported the synthesis of novel fused pyrano pyrimidinones, structurally related to the compound of interest, by condensing 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles with 2-oxo-2H-chromene-3-carboxylic acid. The study highlighted the compounds' significant in vitro antimicrobial activities against various bacterial strains, such as Escherichia coli, and antifungal activities against Candida rugosa, demonstrating their potential in developing new antimicrobial agents (Banothu et al., 2013).
Catalysis in Synthesis
Heravi et al. (2007) explored the use of heteropolyacids in synthesizing 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, closely related to the compound . The study demonstrated an efficient catalytic method that could provide a sustainable and high-yield approach to synthesizing such compounds, which are of interest in various scientific research applications, including medicinal chemistry (Heravi et al., 2007).
Direcciones Futuras
The future directions for research on “N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-oxo-4H-chromene-2-carboxamide” could involve further exploration of its synthesis, characterization, and potential biological activities. For instance, a new hybrid compound with promising biological activity was efficiently synthesized by the reaction of a similar compound with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .
Propiedades
IUPAC Name |
4-oxo-N-(6-pyrazol-1-ylpyrimidin-4-yl)chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3/c23-12-8-14(25-13-5-2-1-4-11(12)13)17(24)21-15-9-16(19-10-18-15)22-7-3-6-20-22/h1-10H,(H,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEBDWJAOSDPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2915123.png)


![5-(Oxan-3-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2915126.png)
![ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2915127.png)
![(2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid](/img/structure/B2915128.png)


![4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol](/img/structure/B2915132.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2915134.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915141.png)

